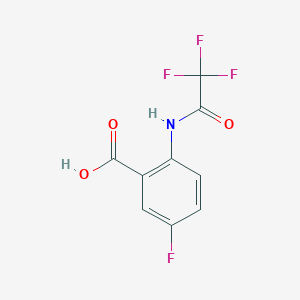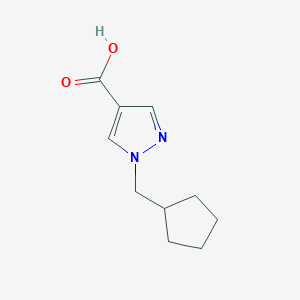
1-(Cyclopentylmethyl)-1H-Pyrazol-4-carbonsäure
Übersicht
Beschreibung
1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese Lösungsmittel
Cyclopentylmethylether (CPME): , eine verwandte Verbindung, ist bekannt für ihre Verwendung als umweltfreundliches Lösungsmittel in der organischen Synthese . Es ist plausibel, dass 1-(Cyclopentylmethyl)-1H-Pyrazol-4-carbonsäure aufgrund ihrer strukturellen Ähnlichkeit eine ähnliche Rolle spielen könnte, was möglicherweise einen hohen Siedepunkt, geringe Toxizität und Stabilität unter verschiedenen chemischen Bedingungen bietet.
Pharmazeutische Industrie
In der pharmazeutischen Industrie werden Lösungsmittel wie CPME aufgrund ihrer geringen Umweltbelastung und hohen Leistung bei der Synthese von pharmazeutischen Wirkstoffen (APIs) geschätzt . Die untersuchte Verbindung könnte hinsichtlich ihrer Wirksamkeit und Sicherheit bei der Herstellung von APIs untersucht werden, da sie möglicherweise eine geringe Toxizität und eine hohe chemische Stabilität aufweist.
Grüne Chemie
Der Drang nach umweltfreundlichen Praktiken in der Chemie hat zur Erforschung von Lösungsmitteln geführt, die die Umweltbelastung minimieren . Angesichts der zunehmenden Anwendungen von CPME als grünem Lösungsmittel könnte this compound hinsichtlich ihrer Anwendungen in der grünen Chemie untersucht werden, wobei der Schwerpunkt auf ihrer Atomökonomie und ihrem Potenzial für Recycling liegt.
Zweiphasige Reaktionen
Die Eigenschaften von CPME machen es für zweiphasige Reaktionen geeignet, bei denen zwei nicht mischbare Phasen beteiligt sind . Die untersuchte Verbindung könnte in solchen Reaktionen ähnlich nützlich sein und möglicherweise die Reaktionsgeschwindigkeit oder die Produkttrennung aufgrund ihrer einzigartigen chemischen Eigenschaften verbessern.
Oxidationsreaktionen
CPME wird in Oxidationsreaktionen aufgrund seiner Stabilität und geringen Verdampfungswärme eingesetzt . In Erweiterung dazu könnte this compound in Oxidationsreaktionen wertvoll sein und möglicherweise verbesserte Reaktionsbedingungen oder -ergebnisse bieten.
Radikalische Reaktionen
Die Stabilität von CPME gegen Wasserstoffabstraktion macht es zu einem Kandidaten für Radikalreaktionen . Die untersuchte Verbindung könnte auch für Radikalreaktionen geeignet sein, was eine Untersuchung ihrer Reaktivität und Stabilität in solchen Szenarien rechtfertigt.
Eigenschaften
IUPAC Name |
1-(cyclopentylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIPURZKPZBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



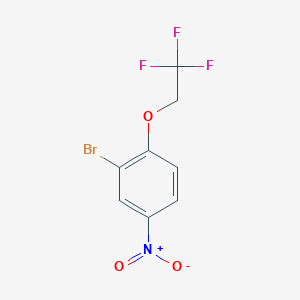

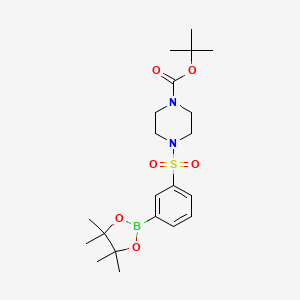

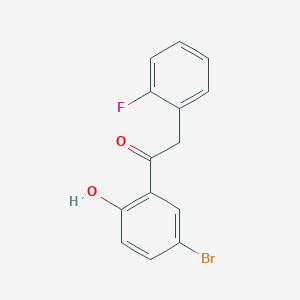
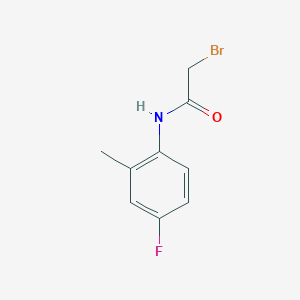
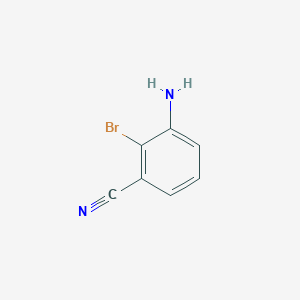
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

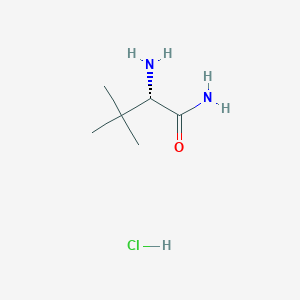
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
